3-((2-(2,4-Dichlorostyryl)-1H-1,3-benzimidazole-1-yl)methyl)benzenecarbonitrile
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Description
3-((2-(2,4-Dichlorostyryl)-1H-1,3-benzimidazole-1-yl)methyl)benzenecarbonitrile, commonly referred to as DCB, is a chemical compound that has been studied extensively for its potential applications in scientific research. DCB is a member of the benzimidazole family and is composed of a benzene ring with two chlorine atoms, a methyl group, and a nitrogen atom. This compound has attracted considerable attention due to its unique properties, which have enabled its use in a variety of scientific applications.
Scientific Research Applications
- Nanofibers formed in an organogel curl easily under UV irradiation, resulting in photo-induced rolling. The release of accumulated strain during photodimerization likely contributes to these behaviors .
- A remarkable feature of this compound is the [2+2] cycloaddition that occurs between two different conformational isomers of the molecule. This reaction occurs due to the rotation of the benzoxazole ring around the C-C bond in an excited state before photodimerization. Such topo-photochemical reactions are rare and have not been widely reported .
- The compound’s dynamic single crystals exhibit kinematic behavior, including photoinduced crystal jumping (the photosalient effect). This phenomenon involves rapid and reversible bending of slender molecular crystals upon exposure to light .
- Researchers have explored the compound’s switchable physical properties. By manipulating external stimuli (such as light), it may be possible to control its mechanical behavior, making it useful for applications like actuators or sensors .
- Investigating the compound’s crystal structures and intermolecular interactions can provide insights into materials science and supramolecular chemistry. Researchers study its packing arrangements, hydrogen bonding, and other interactions to understand its behavior .
- Given its unique properties, researchers may explore the compound’s potential as a building block for customized functional materials. By modifying its structure or incorporating it into hybrid systems, it could contribute to novel materials with tailored properties .
Photomechanical Behavior in Molecular Crystals
Topo-Photochemical Reactions
Dynamic Single Crystals and Crystal Jumping
Switchable Physical Properties
Materials Science and Supramolecular Chemistry
Customized Functional Materials
properties
IUPAC Name |
3-[[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]benzimidazol-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2N3/c24-19-10-8-18(20(25)13-19)9-11-23-27-21-6-1-2-7-22(21)28(23)15-17-5-3-4-16(12-17)14-26/h1-13H,15H2/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANARDNCVOBDTGW-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)C#N)C=CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)C#N)/C=C/C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-(2,4-Dichlorostyryl)-1H-1,3-benzimidazole-1-yl)methyl)benzenecarbonitrile |
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